Globopentaose (Gb5) linked to BSA
Description
Globopentaose (Gb5), a pentasaccharide with the structure Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc, is a member of the globo-series glycans. When conjugated to bovine serum albumin (BSA), it forms a glycoconjugate (Gb5-BSA) widely used in glycobiology research. This conjugate serves as a critical tool for studying carbohydrate-protein interactions, particularly in immunological assays, cancer biomarker studies (e.g., Stage-Specific Embryonic Antigen 3a/SSEA-3a), and host-pathogen interactions . The conjugation typically involves a spacer (e.g., 3-aminopropyl) to optimize glycan presentation, enhancing binding accessibility for receptors or antibodies .
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glycoconjugates
Structural Analogues Within the Globo-Series
Globotetraose (Gb4) Linked to BSA (Gb4-BSA)
- Structure : Gb4 lacks the terminal Galβ1-3 residue present in Gb5, forming a tetrasaccharide (GalNAcβ1-3Galα1-4Galβ1-4Glc ) .
- Functional Role: Gb4-BSA is associated with the P antigen, implicated in bacterial adhesion (e.g., E. coli).
Globo-H Hexaose Linked to BSA (Globo-H-BSA)
- Structure : Extends Gb5 with an additional α1-2-fucose residue (Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc ) .
- Antigenicity : Recognized as SSEA-3b and overexpressed in breast and ovarian cancers. The fucosylation confers specificity for anti-Globo-H antibodies, unlike Gb5-BSA .
Sialylated iGb5-BSA
Table 1: Structural and Functional Comparison of Globo-Series Glycoconjugates
Glycoconjugates from Other Glycan Families
Lacto-N-neotetraose (LNnT) Linked to BSA
- Structure : Galβ1-4GlcNAcβ1-3Galβ1-4Glc with a β1-4 linkage .
- Antigenicity : Binds dendritic cell-specific lectins (e.g., DC-SIGN), unlike Gb5-BSA, which is globo-series-specific .
Blood Group Antigen Conjugates (e.g., A/B/H-BSA)
Conjugation Methodologies and Impact
- Spacer Design: Gb5-BSA often uses a 3-aminopropyl spacer to minimize steric hindrance . In contrast, sialylated iGb5-BSA employs a squaric acid diester linker for stable bioconjugation .
- Yield and Stability : Bundle et al. reported >70% yields for Gb5-BSA using 5-methoxycarbonylpentyl glycosides, whereas LNnT-BSA requires optimized amidation protocols for similar efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
